molecular formula C19H15Cl3O5 B13065860 10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one

10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one

Cat. No.: B13065860
M. Wt: 429.7 g/mol
InChI Key: IPRVFRVWTIJUML-AATRIKPKSA-N
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Description

10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodioxepin ring system, followed by the introduction of the substituents at specific positions on the ring. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and alkylating agents. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one is unique due to its specific structural features and the combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H15Cl3O5

Molecular Weight

429.7 g/mol

IUPAC Name

10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C19H15Cl3O5/c1-5-6(2)9-12(21)14(23)7(3)10-17(9)26-18-13(22)15(24)11(20)8(4)16(18)27-19(10)25/h5,23-24H,1-4H3/b6-5+

InChI Key

IPRVFRVWTIJUML-AATRIKPKSA-N

Isomeric SMILES

C/C=C(\C)/C1=C2C(=C(C(=C1Cl)O)C)C(=O)OC3=C(C(=C(C(=C3O2)Cl)O)Cl)C

Canonical SMILES

CC=C(C)C1=C2C(=C(C(=C1Cl)O)C)C(=O)OC3=C(C(=C(C(=C3O2)Cl)O)Cl)C

Origin of Product

United States

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